2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group, a morpholin-4-ylsulfonyl group, and a carbaldehyde group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, morpholin-4-ylsulfonyl, and carbaldehyde groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
- 2-chloro-5-[(diethylamino)sulfonyl]benzoate
Uniqueness
2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde is unique due to the presence of the indole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13ClN2O4S |
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Molecular Weight |
328.77 g/mol |
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O4S/c14-13-11(8-17)10-7-9(1-2-12(10)15-13)21(18,19)16-3-5-20-6-4-16/h1-2,7-8,15H,3-6H2 |
InChI Key |
KXMUMYJNUPXVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl |
Origin of Product |
United States |
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